3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid: A Technical Monograph
3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid: A Technical Monograph
Topic: 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a functionalized isoxazoline heterocycle serving as a critical pharmacophore and synthetic intermediate in medicinal chemistry. Distinguished by its 4,5-dihydroisoxazole (2-isoxazoline) core, this compound acts as a "masked"
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identification
-
IUPAC Name: 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid[1]
-
Common Name: 3-(2-Methoxyphenyl)-2-isoxazoline-5-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 221.21 g/mol
-
SMILES: COc1ccccc1C2=NOC(C2)C(=O)O[1]
Stereochemistry and Electronic Features
-
Chirality: The C5 carbon (bearing the carboxylic acid) is a chiral center. The synthesized product typically exists as a racemate (
) unless asymmetric catalysis or chiral auxiliaries are employed during the cycloaddition. -
Ortho-Methoxy Effect: The methoxy group at the ortho position of the phenyl ring exerts a steric influence that twists the phenyl ring relative to the isoxazoline plane, disrupting planarity. Electronically, it acts as a
-withdrawing and -donating group, stabilizing the intermediate nitrile oxide dipole during synthesis. -
Tautomerism: Unlike its fully aromatic isoxazole counterpart, the 4,5-dihydroisoxazole ring is partially saturated and does not exhibit aromaticity, making the C4-C5 bond more susceptible to oxidative or reductive cleavage.
Synthetic Pathway: 1,3-Dipolar Cycloaddition[1][7][8][9]
The most authoritative and scalable route to this compound is the [3+2] 1,3-dipolar cycloaddition of 2-methoxybenzonitrile oxide with acrylic acid. This reaction is convergent, atom-economical, and highly regioselective.
Mechanism of Action
The reaction proceeds via a concerted, thermally allowed
-
Dipole Generation: In situ generation of 2-methoxybenzonitrile oxide from 2-methoxybenzaldehyde oxime via chlorination (using NCS or Chloramine-T) followed by base-mediated dehydrohalogenation.
-
Cycloaddition: The nitrile oxide (1,3-dipole) reacts with acrylic acid (dipolarophile).
-
Regioselectivity: Frontier Molecular Orbital (FMO) theory dictates that the HOMO of the dipole interacts with the LUMO of the dipolarophile. The oxygen of the dipole preferentially bonds to the more substituted carbon (C5) of the electron-deficient alkene (acrylic acid), yielding the 5-substituted isoxazoline exclusively over the 4-substituted isomer.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ to prevent dimerization to furoxans.
Experimental Protocol
Objective: Synthesis of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid.
Materials
-
2-Methoxybenzaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acrylic acid (1.2 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or DMF
-
Temperature: 0°C to Room Temperature (RT)
Methodology
-
Chlorination (Dipole Precursor): Dissolve 2-methoxybenzaldehyde oxime in DMF/DCM. Add NCS portion-wise at 0°C. Stir for 1 hour at RT to generate the hydroximoyl chloride intermediate. Validation: TLC should show consumption of oxime.
-
Cycloaddition: Cool the solution to 0°C. Add acrylic acid (dipolarophile).
-
Dipole Liberation: Dropwise add a solution of Et3N in DCM over 30 minutes. Note: Slow addition is crucial to maintain a low concentration of the nitrile oxide, favoring reaction with acrylic acid over self-dimerization (furoxan formation).
-
Workup: Stir overnight at RT. Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove excess amine) and brine.
-
Purification: The carboxylic acid product can often be precipitated or recrystallized from Ethanol/Water. Alternatively, purify via column chromatography (SiO2, MeOH/DCM gradient).
Characterization Standards
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, COOH), 7.4-7.0 (m, 4H, Ar-H), 5.1 (dd, 1H, H-5), 3.8 (s, 3H, OMe), 3.6 (dd, 1H, H-4a), 3.2 (dd, 1H, H-4b). -
IR Spectroscopy: Broad band ~3000-2500 cm⁻¹ (O-H stretch acid), 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).
Reactivity & Derivatization Profile[10]
The 4,5-dihydroisoxazole scaffold is chemically versatile.[2][3] The reactivity is dominated by the carboxylic acid functionality and the latent instability of the N-O bond under reducing conditions.
Key Transformations
| Reaction Type | Reagent | Product Outcome | Utility |
| Esterification | MeOH, H2SO4 (cat.) | Methyl ester | Lipophilicity adjustment for bioassays. |
| Amidation | EDC, HOBt, R-NH2 | Carboxamide | Library generation for SAR studies. |
| Reductive Cleavage | H2, Raney Ni / Pd-C | Unmasking the aldol adduct equivalent. | |
| Reduction | LiAlH4 | Access to 1,3-amino alcohol scaffolds. |
Visualization: Reactivity Network
Figure 2: Divergent synthesis from the core isoxazoline scaffold.
Biological & Pharmaceutical Relevance[1][3][5][6][10][12][13]
The 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid motif is a privileged structure in drug discovery.
-
Factor Xa Inhibitors: Isoxazoline derivatives have been explored as anticoagulants, where the ring serves as a rigid linker orienting the aryl group into the S1 pocket of the enzyme.
-
Antibacterial Agents: The masked amino-alcohol functionality allows these compounds to act as transition-state mimics in bacterial enzyme inhibition.
-
Agrochemicals: Similar scaffolds are utilized in auxin-type herbicides, where the carboxylic acid mimics the acetic acid side chain of indole-3-acetic acid (IAA).
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5][6] Past and Future. Angewandte Chemie International Edition. Link
-
Padwa, A. (Ed.). (2002).[7] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General reference for mechanism).
-
Kaur, K., et al. (2014). Synthesis and biological evaluation of 3,5-disubstituted isoxazolines as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Fuller, A. A., et al. (2005). Isoxazolines as Scaffolds for the Synthesis of beta-Hydroxy Ketones. Journal of the American Chemical Society. Link
-
PubChem Compound Summary. (2024). 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid derivatives.[8][1] National Center for Biotechnology Information. Link
Sources
- 1. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | C12H13NO5 | CID 25220803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-[2-(4-Methoxy-benzyloxy)-phenyl]-4,5-dihydro-isoxazole-5-carboxylic acid methyl ester | C19H19NO5 | CID 44318382 - PubChem [pubchem.ncbi.nlm.nih.gov]
